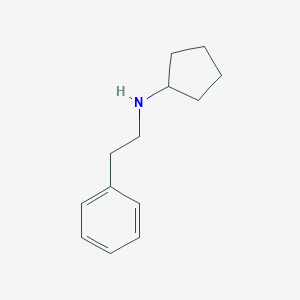
N-(2-phenylethyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)cyclopentanamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-phenylethyl)cyclopentanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is an organic compound with the molecular formula C13H19N. It is characterized by a cyclopentane ring substituted with a phenylethylamine moiety. The compound can be synthesized through various methods, including reductive amination and other organic synthesis techniques. Its structural features suggest potential interactions with biological targets, which may contribute to its pharmacological properties.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, derivatives of phenylethylamines have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
2. Antioxidant Activity
This compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity can be quantitatively assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.
3. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, which are significant in treating conditions like arthritis and other inflammatory diseases. In vitro studies could assess its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing context for understanding this compound:
- Study on Phenylethylamines : A review highlighted the neuroprotective and anti-inflammatory effects of phenylethylamines derived from natural sources, suggesting that similar mechanisms might be present in this compound .
- Antioxidant Activity Assessment : In a comparative study, phenylethyl derivatives demonstrated significant antioxidant activity with IC50 values ranging from 5 to 20 µM in various assays . Such data could serve as a benchmark for evaluating this compound.
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
N-(2-phenylethyl)cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWNDVNDXTOLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406623 |
Source


|
| Record name | N-(2-phenylethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160567-89-5 |
Source


|
| Record name | N-(2-phenylethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













